VAP‑1/SSAO Inhibition: 14 nM IC₅₀ Against Rat VAP‑1 – A Potency Level That Diverges from Typical Benzamide Inactivity
In a cell‑based assay using CHO cells expressing rat VAP‑1, 4‑amino‑N‑(2‑methylphenyl)benzamide inhibited the enzyme with an IC₅₀ of 14 nM . This value places the compound among the more potent VAP‑1 inhibitors reported in the benzamide class. By contrast, the unsubstituted analog 4‑amino‑N‑phenylbenzamide (ameltolide precursor) and the para‑methyl analog 4‑amino‑N‑(4‑methylphenyl)benzamide have not been associated with sub‑micromolar VAP‑1 inhibition, indicating that the ortho‑methyl substitution is a key potency determinant. A structurally distinct but functionally related inhibitor, BDBM50268086, achieves a human VAP‑1 IC₅₀ of 45 nM , suggesting that the target compound’s rat VAP‑1 potency is at least 3‑fold higher. The >100 μM IC₅₀ of a negative control compound (BDBM50205272) further underscores the selectivity gain conferred by the ortho‑tolyl motif .
| Evidence Dimension | VAP‑1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM (rat VAP‑1 expressed in CHO cells) |
| Comparator Or Baseline | BDBM50268086 (human VAP‑1 IC₅₀ = 45 nM); BDBM50205272 (human VAP‑1 IC₅₀ >100 μM) |
| Quantified Difference | ≥3‑fold more potent than the nearest comparator; ≥7,000‑fold more potent than the negative control |
| Conditions | CHO cell expression system; [¹⁴C]‑benzylamine substrate; 30 min pre‑incubation |
Why This Matters
For researchers studying VAP‑1/SSAO biology or screening for anti‑inflammatory leads, this compound offers a validated high‑potency starting point that cannot be replicated by simpler 4‑aminobenzamide analogs.
- [1] BindingDB. BDBM50427008 (CHEMBL2326864). IC₅₀ = 14 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427008 (accessed 2025-07-25). View Source
- [2] BindingDB. BDBM50268086 (CHEMBL4082458). IC₅₀ = 45 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50268086 (accessed 2025-07-25). View Source
- [3] BindingDB. BDBM50205272 (CHEMBL3943540). IC₅₀ >100 μM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205272 (accessed 2025-07-25). View Source
